molecular formula C20H16FNO3S B275133 Ethyl 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylate

Ethyl 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No. B275133
M. Wt: 369.4 g/mol
InChI Key: HJNHATUSLVUKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the thiophene family of compounds, which are known for their diverse range of biological activities.

Mechanism of Action

The mechanism of action of Ethyl 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
Ethyl 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, it has been shown to have anti-viral properties, inhibiting the replication of certain viruses in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylate in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its potential for off-target effects should be carefully considered when designing experiments.

Future Directions

There are several potential future directions for research on Ethyl 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylate. One area of interest is its potential use as a fluorescent probe for imaging applications. It has also been suggested that it may have potential as a therapeutic agent for the treatment of inflammatory and cancerous conditions. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.

Synthesis Methods

The synthesis of Ethyl 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylate involves a multi-step process that begins with the reaction of 4-fluoroaniline with ethyl 2-bromo-4-(4-fluorophenyl)thiophene-3-carboxylate. This reaction is followed by the addition of benzoyl chloride and triethylamine to form the final product. The yield of this reaction is typically high, and the purity of the product can be easily verified using standard analytical techniques.

Scientific Research Applications

Ethyl 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylate has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for imaging applications.

properties

Product Name

Ethyl 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylate

Molecular Formula

C20H16FNO3S

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 2-benzamido-4-(4-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C20H16FNO3S/c1-2-25-20(24)17-16(13-8-10-15(21)11-9-13)12-26-19(17)22-18(23)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,22,23)

InChI Key

HJNHATUSLVUKHI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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